molecular formula C19H21NO B1629138 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 666726-32-5

6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B1629138
M. Wt: 279.4 g/mol
InChI Key: QRLZVPMAUWNKEO-UHFFFAOYSA-N
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Patent
US06858627B2

Procedure details

A mixture of 10 g of 2-methoxy-4′-aminobiphenyl, 4.4 g of iodine, 44 g of magnesium sulfate and 600 mL of acetone was heated in a sealed flask at 120° C. overnight. The reaction mixture was cooled down to room temperature and filtered through diatomaceous earth. The residue was rinsed with acetone and the solvent was evaporated in vacuo. The residue was purified by flash chromatography to yield 2.4 g of 6-(2-methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline as a foam.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1.II.S([O-])([O-])(=O)=O.[Mg+2]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:10]=[C:11]2[C:12](=[CH:13][CH:14]=1)[NH:15][C:4]([CH3:9])([CH3:5])[CH:3]=[C:8]2[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=CC=C(C=C1)N
Name
Quantity
4.4 g
Type
reactant
Smiles
II
Name
Quantity
44 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
The residue was rinsed with acetone
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.